molecular formula C16H20N6O B2384956 1,2-diamino-N-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 881551-30-0

1,2-diamino-N-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2384956
CAS No.: 881551-30-0
M. Wt: 312.377
InChI Key: UFSGLCUTIGQIMV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-diamino-N-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves the reaction of halogen-containing quinoxaline derivatives with palladium catalysts . The process can be summarized as follows:

    Starting Materials: Halogen-containing quinoxaline derivatives and aromatic amines.

    Catalysts: Palladium catalysts are commonly used.

    Reaction Conditions: The concentration of reactants and solvents plays a crucial role.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade catalysts, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1,2-diamino-N-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Substitution reactions, especially nucleophilic substitutions, are common due to the presence of amino groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives.

Scientific Research Applications

1,2-diamino-N-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antioxidant and anticancer properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-diamino-N-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals, particularly hydroxyl radicals . This compound can also interact with cellular components, leading to potential anticancer effects by inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Properties

IUPAC Name

1,2-diamino-N-pentylpyrrolo[3,2-b]quinoxaline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O/c1-2-3-6-9-19-16(23)12-13-15(22(18)14(12)17)21-11-8-5-4-7-10(11)20-13/h4-5,7-8H,2-3,6,9,17-18H2,1H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFSGLCUTIGQIMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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